molecular formula C25H20F4N4O3S B1242846 DPC 423

DPC 423

Numéro de catalogue: B1242846
Poids moléculaire: 532.5 g/mol
Clé InChI: ZLUOAFAJSUPHOG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Context of Direct Factor Xa Inhibitors

The recognition of Factor Xa as a promising target for anticoagulant development dates back to the early 1980s nih.gov. The feasibility of inhibiting FXa to impede thrombosis was explored towards the end of that decade nih.gov. Early investigations into direct Factor Xa inhibitors included the study of naturally occurring compounds such as antistasin, isolated from the Mexican leech Haementeria officinalis in 1987, and tick anticoagulant peptide (TAP), discovered in 1990 from the tick Ornithodoros moubata nih.govwikipedia.orgwikipedia.org. These polypeptides served to validate Factor Xa as a viable drug target wikipedia.org. DX-9065a was identified as an early synthetic compound capable of inhibiting FXa without inhibiting thrombin wikipedia.org. The development of synthetic, selective, and direct inhibitors like DX-9065a demonstrated high potency and oral bioavailability in preclinical studies, suggesting an improved side effect profile compared to less selective agents imrpress.com.

Evolution of Antithrombotic Agents and the Position of DPC 423

Historically, anticoagulant therapy relied significantly on agents like unfractionated heparin, low molecular weight heparin (LMWH), and vitamin K antagonists such as warfarin (B611796) nih.govwikipedia.orgresearchgate.net. While effective, these agents presented limitations, including the need for parenteral administration (heparin, LMWH), unpredictable pharmacokinetic profiles, numerous drug interactions, and the necessity for routine coagulation monitoring (warfarin) nih.govwikipedia.orgwikipedia.orgresearchgate.netufrgs.br. This spurred the development of a new generation of anticoagulants, the direct oral anticoagulants (DOACs), designed to offer more predictable effects and oral administration nih.govwikipedia.orgwikipedia.orgresearchgate.netascls.org.

Direct Factor Xa inhibitors, including compounds like rivaroxaban, apixaban, and edoxaban, represent a significant advancement in this evolution, offering oral bioavailability and targeted inhibition of FXa wikipedia.orgwikipedia.orgascls.org. DPC 423 emerged during this period of active research into small-molecule direct Factor Xa inhibitors researchgate.net. Its discovery involved structural modifications of earlier compounds, such as DuPont's SN-429, including the replacement of a basic benzamidine (B55565) moiety with a less basic benzylamine (B48309) nih.govacs.org. This research aimed to identify potent, selective, and orally bioavailable inhibitors of Factor Xa medkoo.comacs.orgresearchgate.net. DPC 423 was investigated as a potential oral anticoagulant, positioning it within the wave of research focused on developing improved antithrombotic agents with more favorable pharmacological properties compared to conventional therapies imrpress.comresearchgate.netscilit.com.

Significance of DPC 423 in Coagulation Cascade Research

Factor Xa plays a pivotal role in the blood coagulation cascade, serving as the convergence point of the intrinsic and extrinsic pathways imrpress.comacs.orgacs.org. Activated Factor Xa, in complex with cofactor Va, calcium ions, and a phospholipid surface (the prothrombinase complex), is responsible for converting prothrombin into thrombin acs.org. Thrombin is a crucial enzyme that catalyzes the formation of fibrin (B1330869), leading to clot formation acs.org. By directly inhibiting Factor Xa, DPC 423 aimed to prevent the generation of thrombin, thereby exerting an anticoagulant effect imrpress.comresearchgate.net.

Research into DPC 423 demonstrated its activity as a synthetic, competitive, and selective inhibitor of human coagulation Factor Xa researchgate.netresearchgate.netresearchgate.net. In vitro studies characterized its potency and selectivity against a panel of serine proteases involved in coagulation and other biological processes.

EnzymeHuman Ki (nM)
Factor Xa0.15
Trypsin60
Thrombin6000
Plasma Kallikrein61
Activated Protein C1800
Factor IXa2200
Factor VIIa>15000
Chymotrypsin>17000
Urokinase>19000
Plasmin>35000
Tissue Plasminogen Activator>45000
Complement Factor I44000 (IC50)

Data derived from research findings researchgate.netresearchgate.net.

These findings indicate that DPC 423 exhibited high selectivity for Factor Xa compared to thrombin and a range of other serine proteases researchgate.netresearchgate.net.

In vitro studies in human plasma showed that DPC 423 prolonged prothrombin time (PT), activated partial thromboplastin (B12709170) time (aPTT), and Heptest clotting time researchgate.netscilit.com.

Plasma Clotting AssayConcentration to Double Control Time (µM)
Prothrombin Time (PT)3.1 ± 0.4
Activated Partial Thromboplastin Time (aPTT)3.1 ± 0.4
Heptest Clotting Time1.1 ± 0.5

Data derived from research findings researchgate.netscilit.com.

Preclinical in vivo studies in animal models of thrombosis further investigated the antithrombotic efficacy of DPC 423. In rabbit and rat models of arteriovenous shunt thrombosis, DPC 423 demonstrated effective antithrombotic activity researchgate.netscilit.com.

Animal ModelIC50 (nM)
Rabbit Arteriovenous Shunt Thrombosis150
Rat Arteriovenous Shunt Thrombosis470

Data derived from research findings researchgate.netscilit.com.

In a rabbit model of electrically induced carotid artery thrombosis, DPC 423 was also found to be an effective antithrombotic agent researchgate.netresearchgate.net.

Animal ModelED50 (mg/kg/h i.v.)
Rabbit Electrically Induced Carotid Artery Thrombosis0.6

Data derived from research findings researchgate.netresearchgate.net.

The antithrombotic effect observed in these in vivo models correlated significantly with the ex vivo anti-Factor Xa activity, supporting that its mechanism of action was primarily through FXa inhibition imrpress.comresearchgate.net. Research also explored the metabolic pathways of DPC 423, identifying various metabolites, including the formation of an aldoxime intermediate mediated by cytochrome P450 enzymes medkoo.comhodoodo.comwikipedia.orgnih.gov.

Based on its potent and selective in vitro activity and its efficacy in preclinical thrombosis models, DPC 423 was selected for further development as a potential oral anticoagulant researchgate.netscilit.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C25H20F4N4O3S

Poids moléculaire

532.5 g/mol

Nom IUPAC

2-[3-(aminomethyl)phenyl]-N-[2-fluoro-4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C25H20F4N4O3S/c1-37(35,36)22-8-3-2-7-18(22)16-9-10-20(19(26)12-16)31-24(34)21-13-23(25(27,28)29)32-33(21)17-6-4-5-15(11-17)14-30/h2-13H,14,30H2,1H3,(H,31,34)

Clé InChI

ZLUOAFAJSUPHOG-UHFFFAOYSA-N

SMILES canonique

CS(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)F

Synonymes

DPC 602
DPC-602
DPC602

Origine du produit

United States

Structural Elucidation and Chemical Characterization of Dpc 423

Systematic Nomenclature and Chemical Structure of DPC 423

DPC 423 is known by the systematic chemical name 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)biphenyl-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide. rxnfinder.orgontosight.aimedkoo.com The compound features a central pyrazole (B372694) core substituted with several distinct chemical moieties. rxnfinder.org These substituents include an aminomethylphenyl group, a fluoromethanesulfonylbiphenyl group, and a trifluoromethyl group. rxnfinder.org

The molecular formula for the free base form of DPC 423 is C25H20F4N4O3S, with a molecular weight of approximately 532.12 g/mol . adooq.com DPC 423 is also commonly characterized and studied as its hydrochloride salt, which has a molecular formula of C25H21ClF4N4O3S and a molecular weight of approximately 568.97 g/mol . medkoo.comunibo.it

Several identifiers are associated with DPC 423, including CAS numbers 209957-47-1 for the free base and 292135-59-2 for the hydrochloride. medkoo.comunibo.it Other identifiers include CHEMBL176140 and UNII-XXQ8EQ9VMM. ontosight.ai The chemical structure can also be represented by its SMILES and InChI codes. medkoo.comadooq.comunibo.it

Table 1: Key Chemical Identifiers and Properties of DPC 423

PropertyValue (Free Base)Value (Hydrochloride)Source
Systematic Name1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)biphenyl-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide1-(3-(aminomethyl)phenyl)-N-(3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide hydrochloride rxnfinder.orgontosight.aimedkoo.com
Molecular FormulaC25H20F4N4O3SC25H21ClF4N4O3S medkoo.comadooq.comunibo.it
Molecular Weight~532.12 g/mol ~568.97 g/mol medkoo.comadooq.comunibo.it
CAS Number209957-47-1292135-59-2 medkoo.comunibo.it
CHEMBL IDCHEMBL176140CHEMBL176140 (associated) ontosight.ai
UNIIXXQ8EQ9VMMXXQ8EQ9VMM (associated) ontosight.ai

Key Functional Groups and Their Potential Roles in Biological Activity

The pyrazole core serves as a central scaffold. The aminomethylphenyl, fluoromethanesulfonylbiphenyl, and trifluoromethyl substituents are crucial for the compound's interaction with biological targets. rxnfinder.org Specifically, the trifluoromethyl group is known to influence lipophilicity and binding affinity to certain targets.

DPC 423 functions as a potent, selective, and competitive inhibitor of blood coagulation factor Xa (FXa). ontosight.aimedkoo.com This inhibitory activity is directly linked to its chemical structure, which allows it to bind to the active site of FXa. Research findings indicate high selectivity for FXa compared to other related enzymes involved in coagulation and other biological processes.

Studies on the metabolism of DPC 423 have highlighted the role of the benzylamine (B48309) moiety (part of the aminomethylphenyl group). This functional group undergoes oxidation through metabolic pathways, initially forming a hydroxylamine (B1172632), which is subsequently converted to a nitroso intermediate, ultimately leading to the formation of an aldoxime. medkoo.comunibo.it The formation of this oxime intermediate is mediated by enzymes such as rat CYP 3A1/2. medkoo.comunibo.it

The selectivity profile of DPC 423 against a panel of enzymes demonstrates its preference for inhibiting FXa.

Table 2: Selectivity Profile of DPC 423 Against Various Enzymes

EnzymeKi (nM) or IC50 (µM)Source
Factor Xa (FXa)0.15 nM
Trypsin60 nM
Thrombin6000 nM
Plasma Kallikrein61 nM
Activated Protein C1800 nM
Factor IXa2200 nM
Factor VIIa>15,000 nM
Chymotrypsin>17,000 nM
Urokinase>19,000 nM
Plasmin>35,000 nM
Tissue Plasminogen Activator>45,000 nM
Human Plasma (PT)3.1 ± 0.4 µM (doubling)
Human Plasma (aPTT)3.1 ± 0.4 µM (doubling)
Human Plasma (Heptest)1.1 ± 0.5 µM (doubling)

Structural Analogues and Derivatives of DPC 423

Research into DPC 423 has involved the study of various structural analogues and derivatives to understand the relationship between chemical structure and biological activity, as well as to investigate metabolic pathways. medkoo.comunibo.it Structural analogues typically involve modifications to the core scaffold or substituents while retaining a fundamental similarity to the parent compound.

Studies on the metabolism of compounds possessing a benzylamine group, common to DPC 423, have been conducted using structurally related analogues. For instance, similar glutathione (B108866) (GSH) adducts to those of DPC 423 have been isolated and characterized from structural analogues such as DPC 602 and SX 737. These studies help to elucidate common metabolic transformations within this class of compounds.

CHEMBL246737 is identified as a derivative of DPC 423. Its structure incorporates functional groups including an amino group, a benzoxazole (B165842) ring, a methanesulfonyl group, a piperidine (B6355638) ring, a trifluoromethyl group, and a pyrazole ring, highlighting structural variations from DPC 423 while maintaining some common elements like the trifluoromethyl group and the pyrazole ring. Research on such derivatives can provide insights into how structural modifications impact biological activity and pharmacokinetic properties.

The investigation of structural analogues and derivatives is a common approach in chemical and pharmaceutical research to explore the chemical space around a lead compound, optimize its properties, and understand its interactions with biological systems.

Table 3: Selected Structural Analogues and Derivatives Mentioned in Research

Compound NameRelationship to DPC 423Key Structural Features MentionedSourcePubChem CID
DPC 602Structural AnaloguePossesses a benzylamine group; forms similar GSH adducts to DPC 423.11881946
SX 737Structural AnalogueForms similar GSH adducts to DPC 423.135423670
CHEMBL246737DerivativeContains amino, benzoxazole, methanesulfonyl, piperidine, trifluoromethyl, and pyrazole groups.246737

Synthetic Methodologies and Chemical Derivatization of Dpc 423

Total Synthesis Approaches for DPC 423

Based on the chemical structure of DPC 423, a total synthesis would likely involve the construction of the central pyrazole (B372694) ring and the subsequent coupling of the three main substituents: the 3-(aminomethyl)phenyl group, the 3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl group, and the trifluoromethyl group attached to the pyrazole core researchgate.netbldpharm.com.

The discovery process of DPC 423 involved the optimization of earlier pyrazole-based Factor Xa inhibitors, such as SN429, where a benzamidine (B55565) moiety was replaced with a less basic benzylamine (B48309) group to improve oral bioavailability nih.govepa.govnih.govnih.gov. This suggests that synthetic efforts focused on preparing variations of the substituted phenyl group attached to the pyrazole nitrogen.

A related analog, DPC 602, which is structurally similar to DPC 423, has a reported multi-step synthesis route researchgate.net. This synthesis involves the condensation of a butanedione with a hydrazinobenzoic acid to form the pyrazole core, followed by a series of transformations and couplings to attach the other molecular fragments, including a biphenyl (B1667301) amine and a modified aminomethylphenyl group researchgate.net. Given the close structural relationship, the synthesis of DPC 423 is likely to employ a similar strategy, building the pyrazole core and coupling appropriately functionalized phenyl and biphenyl intermediates.

The trifluoromethyl group is a substituent on the pyrazole ring itself researchgate.netbldpharm.com, suggesting it is likely incorporated during or shortly after the formation of the pyrazole core. The biphenyl moiety, containing the methylsulfonyl and fluorine substituents, is attached via an amide linkage to the pyrazole-5-carboxylic acid portion researchgate.netbldpharm.com. The aminomethylphenyl group is attached to a nitrogen of the pyrazole ring researchgate.netbldpharm.com. Therefore, a convergent synthesis would likely involve preparing the substituted pyrazole-5-carboxylic acid, the substituted biphenyl amine, and the substituted aminomethylphenyl hydrazine (B178648) or a related synthon, followed by coupling reactions.

Synthetic Routes for Specific Intermediates of DPC 423

While the synthesis of the complete DPC 423 molecule involves multiple intermediates, the literature specifically details the synthesis of certain metabolites from DPC 423, which can also be considered as chemically derivatized forms or intermediates in metabolic pathways.

One such intermediate is DPC 423 aldehyde, chemically named 1-[3-(Formyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide. This aldehyde can be synthesized from DPC 423 using a protocol involving pyridine, trifluoroacetic anhydride (B1165640), acetic acid, acetic anhydride, and sodium nitrite (B80452) acs.orgepa.gov. The reaction proceeds by oxidation of the aminomethyl group to an aldehyde.

Another related intermediate is DPC 423 oxime, or 1-[3-(Hydroxyiminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl) [1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide. The synthesis of this oxime has been carried out starting from DPC 423 aldehyde epa.gov. The formation of the oxime from DPC 423 or its analogs is also noted as being mediated by certain enzymes in metabolic contexts epa.govuni.luleibniz-fli.de.

DPC 423 Benzyl (B1604629) Alcohol (referred to as metabolite M3) is another derivative whose synthesis from DPC 423 has been described acs.org. This involves treating DPC 423 with trifluoroacetic anhydride in pyridine, followed by reaction with acetic acid, acetic anhydride, and sodium nitrite, and subsequent treatment with methanol (B129727) and lithium hydroxide (B78521) acs.org. This transformation involves the conversion of the aminomethyl group.

Table 1: Synthesis of DPC 423 Metabolites from DPC 423

Metabolite NameChemical NameStarting MaterialKey Reagents/Conditions
DPC 423 Aldehyde1-[3-(Formyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamideDPC 423Pyridine, Trifluoroacetic anhydride, Acetic acid, Acetic anhydride, Sodium nitrite
DPC 423 Oxime1-[3-(Hydroxyiminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl) [1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamideDPC 423 AldehydeReaction conditions for oxime formation (e.g., with hydroxylamine (B1172632) or its salt) epa.gov
DPC 423 Benzyl Alcohol1-[3-(hydroxymethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamideDPC 423Pyridine, Trifluoroacetic anhydride, Acetic acid, Acetic anhydride, Sodium nitrite, Methanol, Lithium hydroxide acs.org

Strategies for Chemical Modification and Analog Generation

The development of DPC 423 involved significant chemical modification efforts aimed at optimizing its properties, particularly oral bioavailability and selectivity, starting from earlier lead compounds nih.govepa.govnih.govnih.gov. A key strategy was the replacement of the basic benzamidine moiety present in some earlier inhibitors with the less basic benzylamine group found in DPC 423 nih.govepa.govnih.govnih.gov. This highlights the importance of modifying the P1 group (the part of the molecule interacting with the S1 pocket of the enzyme) to influence pharmacokinetic properties.

The existence of analogs such as DPC 602 and SX 737 further demonstrates the exploration of structural variations around the DPC 423 scaffold acs.orgepa.gov. These modifications likely involved alterations to the substituents on the pyrazole core, the phenyl ring, and the biphenyl system. Strategies would include:

Modification of the Phenyl Ring: Varying the position and nature of the aminomethyl group or introducing other substituents on the phenyl ring attached to the pyrazole nitrogen.

Modification of the Biphenyl System: Altering the substituents (e.g., fluorine, methylsulfonyl) on either of the phenyl rings in the biphenyl moiety, or modifying the linkage between the two phenyl rings.

Modification of the Pyrazole Core: Exploring different substituents at the available positions of the pyrazole ring, beyond the trifluoromethyl group and the attached phenyl and carboxamide moieties.

Modification of the Carboxamide Linkage: Although the carboxamide is a key feature for interacting with the enzyme, modifications to this linker could also be explored.

These strategies are driven by structure-activity relationship (SAR) studies and aim to fine-tune the compound's interaction with Factor Xa and improve its drug-like properties nih.govresearchgate.net.

Novel Approaches in DPC 423 Synthesis

While the core synthetic strategy for constructing molecules like DPC 423 is based on established organic chemistry reactions, the development process itself involved novel approaches in drug design and optimization nih.govepa.gov. The deliberate modification from a benzamidine to a benzylamine to address pharmacokinetic challenges was a significant aspect of the research leading to DPC 423 nih.govepa.govnih.govnih.gov.

Furthermore, the studies on the metabolism of DPC 423 revealed unusual metabolic pathways, such as the formation of an aldoxime intermediate and novel glutathione (B108866) conjugates acs.orgepa.govuni.luleibniz-fli.de. The characterization and, in some cases, the synthesis of these metabolites (as discussed in Section 3.2) can be considered novel chemical transformations relevant to the compound's behavior, even if they are not synthetic routes to DPC 423 itself. The synthesis of radiolabeled 14C-DPC 423 for disposition studies also represents a specific synthetic effort for research purposes acs.org.

The detailed synthesis route for the analog DPC 602 researchgate.net, involving specific condensation, coupling, and functional group interconversion steps, provides an example of the detailed synthetic work undertaken in this area. While not explicitly termed "novel" in the provided snippets, the specific sequence of reactions and the conditions developed for assembling such complex molecules represent significant synthetic achievements in medicinal chemistry.

Molecular Mechanisms of Action of Dpc 423 As a Factor Xa Inhibitor

Enzymatic Inhibition Kinetics of Human Factor Xa by DPC 423

DPC 423 is a synthetic, competitive, and highly potent inhibitor of human coagulation Factor Xa. acs.orgdoi.org Its mechanism of action involves directly binding to the active site of FXa, thereby preventing the conversion of prothrombin to thrombin, a key step in the formation of blood clots. researchgate.net

The inhibitory potency of DPC 423 is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. For human Factor Xa, DPC 423 exhibits a Ki of 0.15 nM, indicating a very high affinity for its target enzyme. acs.orgdoi.orgnih.govresearchgate.net In studies involving rabbit Factor Xa, the Ki was determined to be 0.3 nM. doi.org This potent and competitive inhibition is the primary basis for its anticoagulant effect. acs.orgdoi.org

Table 1: Enzymatic Inhibition Kinetics of DPC 423 against Human Factor Xa
ParameterValueEnzyme Source
Inhibition Constant (Ki)0.15 nMHuman
Inhibition Constant (Ki)0.3 nMRabbit
Inhibition TypeCompetitive

Binding Interactions and Molecular Docking Studies with Factor Xa

While detailed X-ray crystallography or specific molecular docking studies for the DPC 423-Factor Xa complex are not extensively detailed in the provided search results, the general binding mode for this class of inhibitors is understood to involve key interactions within the active site of Factor Xa. The active site of Factor Xa is characterized by distinct sub-pockets, primarily the S1 and S4 pockets, which accommodate different parts of the inhibitor molecule. nih.govnih.govresearchgate.net

The design of DPC 423, evolving from earlier compounds, involved replacing a highly basic benzamidine (B55565) P1 group with a less basic benzylamine (B48309) moiety. acs.org This suggests that the aminomethylphenyl group of DPC 423 likely occupies the S1 pocket of Factor Xa, which typically interacts with positively charged moieties. factorx-db.org The biphenyl-methylsulfonyl portion of the molecule is hypothesized to interact with the S4 pocket, a hydrophobic region on the enzyme surface. acs.orgnih.gov

Allosteric Modulation and Active Site Binding Dynamics

The available information strongly indicates that DPC 423 functions as a direct, competitive inhibitor that binds to the active site of Factor Xa. acs.orgdoi.org There is no evidence from the provided search results to suggest that DPC 423 acts via an allosteric mechanism. Allosteric inhibitors typically bind to a site remote from the active site, inducing a conformational change that reduces the enzyme's activity. nih.gov The competitive nature of DPC 423's inhibition points towards its direct interaction with the catalytic machinery of Factor Xa.

Molecular dynamics simulations are powerful tools for studying the conformational changes and dynamics of protein-ligand interactions. nih.govnih.govsemanticscholar.org However, specific molecular dynamics simulation studies for DPC 423 bound to Factor Xa were not found in the search results. Such studies would be valuable in elucidating the precise dynamics of the binding process and the conformational changes in both the inhibitor and the enzyme upon complex formation.

Specificity and Selectivity Profile Against Other Serine Proteases

A key characteristic of an effective anticoagulant is its high selectivity for its target enzyme, minimizing off-target effects. DPC 423 demonstrates a remarkable selectivity for Factor Xa over other serine proteases involved in and outside of the coagulation cascade. acs.orgdoi.org

The inhibitory activity of DPC 423 has been tested against a panel of serine proteases. The results show a significantly lower affinity for these other enzymes compared to Factor Xa. For instance, the Ki for thrombin, another key coagulation enzyme, is 6000 nM, which is 40,000-fold higher than its Ki for Factor Xa. acs.orgresearchgate.net This high degree of selectivity is crucial for a favorable therapeutic profile.

Table 2: Selectivity Profile of DPC 423 Against Various Human Serine Proteases
EnzymeKi (nM)Selectivity (Fold vs. Factor Xa)
Factor Xa0.151
Trypsin60400
Plasma Kallikrein61407
Activated Protein C180012,000
Factor IXa220014,667
Thrombin600040,000
Factor VIIa>15,000>100,000
Chymotrypsin>17,000>113,333
Urokinase>19,000>126,667
Plasmin>35,000>233,333
Tissue Plasminogen Activator>45,000>300,000
Complement Factor I44,000 (IC50)>293,333

Impact of DPC 423 on Prothrombinase Complex Activity

Factor Xa exerts its physiological function as part of the prothrombinase complex, which also includes Factor Va, calcium ions, and a phospholipid surface. doi.org This complex is responsible for the rapid conversion of prothrombin to thrombin. acs.org By directly inhibiting Factor Xa, DPC 423 effectively disrupts the activity of the entire prothrombinase complex. researchgate.net

The inhibitory effect of DPC 423 on the prothrombinase complex is reflected in its impact on global coagulation assays. In vitro studies using human plasma have shown that DPC 423 prolongs both the prothrombin time (PT) and the activated partial thromboplastin (B12709170) time (aPTT). acs.orgresearchgate.net Specifically, DPC 423 doubled the prothrombin time and activated partial thromboplastin time at a concentration of 3.1 µM. acs.org In studies with rabbits, DPC 423 at its maximum antithrombotic dose increased both aPTT and PT by 1.8-fold. doi.orgresearchgate.net This demonstrates that the inhibition of Factor Xa by DPC 423 translates into a significant anticoagulant effect by impeding the function of the prothrombinase complex.

Structure Activity Relationship Sar Studies of Dpc 423 and Its Analogues

Influence of Pyrazole (B372694) Core Substitutions on Factor Xa Inhibition

The pyrazole core is a critical pharmacophore in DPC 423, and its substitution pattern plays a pivotal role in the compound's affinity for Factor Xa. Research has shown that the pyrazole ring itself forms a crucial π–π stacking interaction with the side chain of tryptophan (Trp215) in the S4 binding pocket of Factor Xa. This interaction is fundamental for the proper orientation of the inhibitor within the active site.

Role of Biphenyl (B1667301) Moiety Modifications in Potency and Selectivity

The biphenyl moiety of DPC 423 is designed to occupy the S4 binding pocket of Factor Xa, a large hydrophobic pocket that can accommodate bulky groups. This biphenyl group, which serves as the P4 element, is crucial for both the potency and selectivity of the inhibitor researchgate.net. The specific substitution pattern on the two phenyl rings of this moiety has been a subject of extensive SAR studies.

In DPC 423, the biphenyl moiety is substituted with a fluorine atom and a methylsulfonyl group. The 3-fluoro-2'-(methylsulfonyl) substitution pattern was the result of optimization efforts to enhance the compound's pharmacokinetic profile and maintain subnanomolar potency researchgate.net. The methylsulfonyl group, in particular, is believed to form favorable interactions within the S4 pocket, contributing to the high binding affinity.

Contribution of Trifluoromethyl Group to Molecular Interactions

The trifluoromethyl (CF3) group at the 3-position of the pyrazole core is a key contributor to the high potency of DPC 423. The introduction of this group is a common strategy in medicinal chemistry to enhance the biological activity of a compound. The CF3 group is highly electronegative and can participate in favorable electrostatic and hydrogen bonding interactions with the target protein nih.gov.

In the context of DPC 423's interaction with Factor Xa, the trifluoromethyl group is believed to form stacking interactions at the top of a disulfide bond involving Cys191 and Cys220 in the active site. Its strong electron-withdrawing nature can also influence the electronic properties of the pyrazole ring, further enhancing its binding capabilities nih.gov.

Furthermore, the trifluoromethyl group is larger than a methyl group, which can lead to increased van der Waals interactions and improved hydrophobic binding within the enzyme's active site nih.gov. This contributes to both the affinity and selectivity of the inhibitor. The stability of the C-F bond also imparts metabolic stability to the molecule, a desirable property for a drug candidate nih.gov.

Effects of Benzylamine (B48309) Moiety Modifications on Factor Xa Activity

A pivotal step in the development of DPC 423 from its predecessor, SN429, was the replacement of a highly basic benzamidine (B55565) P1 group with a less basic benzylamine moiety researchgate.netnih.gov. The P1 group of a Factor Xa inhibitor is designed to bind to the S1 pocket, a narrow, negatively charged pocket at the bottom of the active site containing an aspartic acid residue (Asp189).

While the positively charged benzamidine group forms a strong salt bridge with Asp189, its high basicity can lead to poor oral bioavailability and potential off-target effects. The switch to a benzylamine group in DPC 423 represented a successful strategy to mitigate these issues while retaining high potency. The protonated benzylamine can still form crucial hydrogen bonds with Asp189, as well as with the backbone carbonyls of Gly219 and Gly220 in the S1 pocket.

This modification from a benzamidine to a benzylamine highlights a key principle in the design of Factor Xa inhibitors: the need to balance high affinity for the target with favorable pharmacokinetic properties.

Computational Approaches in DPC 423 SAR Analysis

While specific computational studies solely focused on the SAR of DPC 423 are not extensively detailed in publicly available literature, the development of Factor Xa inhibitors, in general, has heavily relied on computational methods. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are instrumental in understanding the binding modes of inhibitors and predicting the potency of new analogues nih.govmatec-conferences.org.

Molecular docking studies would have been employed to visualize the binding of DPC 423 and its analogues within the active site of Factor Xa. These studies help in understanding the key interactions between the ligand and the protein, such as the π-π stacking of the pyrazole core with Trp215, the hydrophobic interactions of the biphenyl moiety in the S4 pocket, and the hydrogen bonding of the benzylamine group in the S1 pocket.

QSAR models would have been developed to correlate the structural features of a series of analogues with their experimentally determined inhibitory activities. These models can then be used to predict the potency of novel, un-synthesized compounds, thereby guiding the synthetic efforts towards more potent inhibitors. The high similarity in structure and binding mode among many Factor Xa inhibitors makes these computational approaches particularly valuable in the drug discovery process.

Preclinical Pharmacodynamic Investigations of Dpc 423

In Vitro Inhibition of Coagulation Parameters by DPC 423

DPC 423 is a synthetic, competitive, and highly selective inhibitor of coagulation factor Xa. researchgate.net In vitro studies demonstrated its potent affinity for human FXa, with an inhibition constant (Ki) of 0.15 nM. imrpress.commedchemexpress.com The compound's selectivity was a key aspect of its preclinical evaluation, showcasing a significantly lower affinity for other serine proteases involved in and outside of the coagulation cascade. For instance, its inhibitory activity against thrombin was substantially weaker, with a Ki value of 6000 nM. imrpress.com This high degree of selectivity for FXa over thrombin and other related enzymes is a critical feature, suggesting a targeted mechanism of action. The inhibitory constants for DPC 423 against a panel of human serine proteases are detailed below.

EnzymeInhibition Constant (Ki) in nM
Factor Xa0.15
Thrombin6,000
Trypsin60
Plasmin>35,000
Activated Protein C1,800
Factor IXa2,200
Factor VIIa>15,000
Chymotrypsin>17,000
Urokinase>19,000
Tissue Plasminogen Activator>45,000

Data sourced from Pinto et al., 2001. researchgate.net

Ex Vivo Antithrombotic Activity in Non-Human Models

The ex vivo anticoagulant effects of DPC 423 were evaluated in rabbit models. Following administration, DPC 423 demonstrated a dose-dependent impact on standard coagulation assays. At its maximum antithrombotic dose in a rabbit model of arterial thrombosis, DPC 423 increased both the activated partial thromboplastin (B12709170) time (aPTT) and the prothrombin time (PT) by 1.8-fold over baseline values. researchgate.netresearchgate.net In contrast, it produced no significant changes in thrombin time (TT). researchgate.netresearchgate.net This coagulation profile is consistent with the selective inhibition of Factor Xa, which is a key component of both the intrinsic (measured by aPTT) and extrinsic (measured by PT) pathways, but upstream of the final step of fibrin (B1330869) formation catalyzed by thrombin (measured by TT).

Effects on Thrombin Generation in Plasma Systems

As a direct inhibitor of Factor Xa, DPC 423's primary mechanism is to block the conversion of prothrombin to thrombin. Factor Xa is the catalytic component of the prothrombinase complex, which is responsible for this critical amplification step in the coagulation cascade. acs.org By inhibiting FXa, DPC 423 effectively prevents the burst of thrombin generation. imrpress.com Preclinical studies in rabbits confirmed this, demonstrating that even at the maximum antithrombotic dose, DPC 423 caused no changes in ex vivo thrombin activity, underscoring its specific action on FXa without directly affecting thrombin already generated. researchgate.net

Comparative Pharmacodynamics with Other Anticoagulants in Preclinical Settings

The antithrombotic and hemostatic profile of DPC 423 was compared with other established anticoagulants, such as the low-molecular-weight heparin enoxaparin and the direct thrombin inhibitor argatroban (B194362), in a rabbit model of electrically induced carotid artery thrombosis. researchgate.net DPC 423 demonstrated potent antithrombotic effects. researchgate.net

A key finding from these comparative studies was the apparent dissociation between the antithrombotic effects of DPC 423 and its impact on hemostasis, as measured by cuticle bleeding time. At the maximum effective antithrombotic doses, both DPC 423 and enoxaparin caused only a minimal increase in bleeding time (5 ± 4% and 4 ± 3%, respectively), which was comparable to the vehicle control. researchgate.net In stark contrast, argatroban and heparin significantly prolonged bleeding time at their respective maximal antithrombotic doses (88 ± 12% and 69 ± 13%, respectively). researchgate.net This suggests that selective Factor Xa inhibition by DPC 423 may offer a wider therapeutic window compared to direct thrombin inhibitors. researchgate.net

CompoundAntithrombotic ED₅₀ (mg/kg/h, i.v.)Bleeding Time (% Change at Max. Antithrombotic Dose)
DPC 4230.65 ± 4
Enoxaparin0.44 ± 3
Argatroban0.1388 ± 12

Data from a rabbit model of electrically induced carotid artery thrombosis and cuticle bleeding. researchgate.net

Mechanistic Evaluation of Antithrombotic Efficacy in Animal Models

The antithrombotic efficacy of DPC 423 in animal models is a direct result of its potent and selective inhibition of Factor Xa. The affinity of DPC 423 for rabbit FXa (Ki: 0.3 nM) supports its activity in these preclinical species. researchgate.net In the rabbit model of arterial thrombosis, the antithrombotic effect of DPC 423 was found to be significantly correlated with its ex vivo anti-FXa activity (r = 0.86), providing strong evidence that its efficacy is driven by FXa inhibition. researchgate.netimrpress.com The compound's effectiveness was also demonstrated via oral administration, where doses of 1, 3, and 10 mg/kg progressively increased carotid blood flow, indicating prevention of thrombus formation. researchgate.net The mechanism is further supported by the observed ex vivo effects on coagulation times (prolongation of PT and aPTT without affecting TT), which is the classic profile for a Factor Xa inhibitor. researchgate.net

Metabolic Pathways and Biotransformation of Dpc 423

Identification and Characterization of DPC 423 Metabolites

The disposition of DPC 423 has been investigated in several species, including mice, rats, dogs, and humans, with metabolites being characterized using advanced analytical techniques such as liquid chromatography/mass spectrometry (LC/MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net A notable and novel metabolite identified in the bile of rats administered DPC 423 is a unique glutathione (B108866) (GSH) conjugate. nih.govacs.org The complete structural elucidation of this conjugate was achieved through the use of high-field NMR. nih.govacs.org

In addition to the GSH adduct, other metabolites have been identified, reflecting a range of metabolic transformations. For instance, an aldehyde metabolite (M1) is formed, which is believed to be rapidly oxidized to the corresponding carboxylic acid (M2). researchgate.net This carboxylic acid metabolite can then undergo further conjugation to form an acyl glucuronide (M6). researchgate.net Furthermore, novel glutamate (B1630785) conjugates (M4 and M5) have also been characterized. researchgate.net The formation of an oxime intermediate (M13) from the parent compound has also been established, which can also serve as a precursor to the carboxylic acid metabolite (M2). acs.org

Table 1: Identified Metabolites of DPC 423

Metabolite IDDescriptionMethod of Identification
M1AldehydeLC/MS
M2Carboxylic AcidLC/MS, NMR
M4Glutamate ConjugateLC/MS, NMR
M5Glutamate ConjugateLC/MS, NMR
M6Acyl GlucuronideLC/MS
M13OximeInferred from downstream metabolites
-Glutathione ConjugateLC/MS, High-Field NMR

Enzymatic Biotransformation Mediated by Cytochrome P450 Enzymes

The biotransformation of DPC 423 is significantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. In vitro studies using rat liver microsomes have identified that the formation of the oxime metabolite from DPC 423 is mediated by CYP3A1/2. researchgate.netnih.govacs.org These specific CYP isoforms are also responsible for the subsequent conversion of the aldoxime intermediate into a reactive species that can be trapped by glutathione. researchgate.netnih.govacs.org

Formation of Reactive Intermediates and Conjugates in Vitro

A key feature of DPC 423 metabolism is the formation of reactive intermediates, which has been demonstrated through in vitro trapping experiments. Incubation of DPC 423 with rat liver microsomes in the presence of glutathione (GSH) resulted in the formation of a GSH adduct with a retention time and mass fragmentation pattern identical to the metabolite isolated from the bile of rats dosed with the compound. acs.org This indicates the generation of an electrophilic intermediate capable of reacting with nucleophilic molecules like GSH. acs.org

The reactive intermediate is postulated to be a nitrile oxide, which is formed from the two-electron oxidation of the aldoxime metabolite. researchgate.netnih.gov This hypothesis is supported by synthetic analogy. nih.gov In addition to the GSH conjugate, novel glutamate conjugates of DPC 423 have also been identified. researchgate.net The formation of these glutamate conjugates is mediated by the enzyme γ-glutamyltranspeptidase (GGT), which transfers the glutamate moiety from glutathione to the benzylamine (B48309) portion of DPC 423 and its analogs. researchgate.net The formation of these glutamate conjugates could be inhibited by acivicin, a potent and selective inhibitor of GGT, both in vitro and in vivo. researchgate.net

Role of Aldoxime and Nitroso Intermediates in Metabolism

The formation of the unique glutathione conjugate of DPC 423 proceeds through a multi-step pathway involving aldoxime and nitroso intermediates. The proposed mechanism postulates that the initial step is the oxidation of the benzylamine moiety of DPC 423 to a hydroxylamine (B1172632). researchgate.netnih.govacs.org This hydroxylamine is then further oxidized to a nitroso intermediate. researchgate.netnih.govacs.org

Subsequent rearrangement of the nitroso intermediate leads to the formation of an aldoxime. researchgate.netnih.govacs.org This aldoxime is then metabolized by cytochrome P450 enzymes to a reactive intermediate, which is ultimately trapped by glutathione to form the observed conjugate. researchgate.netnih.gov In vivo and in vitro studies using a synthetic oxime intermediate of DPC 423 produced a GSH adduct identical to that isolated from rat bile, supporting the role of the aldoxime as a precursor. nih.govacs.org Isotope labeling studies with a structural analogue of DPC 423, [13CD2]DPC 602, showed no kinetic isotope effect in the formation of the aldoxime, suggesting that its formation does not proceed through an imine intermediate. nih.gov This finding further supports the proposed pathway involving hydroxylamine and nitroso intermediates. nih.gov

Species-Specific Metabolic Profiles of DPC 423

The metabolic disposition of DPC 423 exhibits significant species-specific differences. researchgate.net In comparative studies, humans and dogs were found to produce less complex metabolite profiles compared to rats. researchgate.net While unchanged DPC 423 was the major component in plasma and urine across species, the nature and extent of metabolite formation varied. researchgate.net

Furthermore, the stability of DPC 423 in plasma also showed considerable variation among different species. researchgate.netacs.org The formation of the aldehyde metabolite (M1) was found to be catalyzed by a semicarbazide-sensitive monoamine oxidase (SSAO) present in the plasma of rabbits, dogs, and rhesus monkeys. researchgate.net In contrast, this metabolic pathway was not observed in the plasma of rats, chimpanzees, and humans. researchgate.net

Table 2: Species Differences in DPC 423 Metabolism

SpeciesKey Metabolic Features
RatMore complex metabolite profile, formation of a novel GSH conjugate in bile.
DogLess complex metabolite profile compared to rats. Plasma contains SSAO activity leading to aldehyde formation.
HumanLess complex metabolite profile compared to rats. Plasma does not exhibit SSAO-mediated aldehyde formation.

Advanced Analytical Methodologies for Dpc 423 Research

Liquid Chromatography-Mass Spectrometry (LC/MS) for Metabolite Profiling

LC/MS has been a fundamental tool in the investigation of DPC 423 metabolism. This technique separates complex mixtures of metabolites using liquid chromatography and then identifies and quantifies them based on their mass-to-charge ratio using mass spectrometry nih.govgoogle.com. Studies on the in vitro and in vivo disposition of DPC 423 in various species, including mice, rats, dogs, and humans, have extensively utilized LC/MS for metabolite characterization nih.govepa.gov.

Research findings indicate that DPC 423 undergoes novel metabolic pathways, leading to the formation of unusual metabolites. In rats, LC/MS analysis revealed a complex metabolite profile including an aldehyde (M1), a carboxylic acid (M2), a benzyl (B1604629) alcohol (M3), glutamate (B1630785) conjugates (M4 and M5), an acyl glucuronide (M6) and its isomers, a carbamyl glucuronide (M7), a phenol (B47542) (M8) and its glucuronide conjugate (M9), two glutathione (B108866) adducts (M10 and M11), a sulfamate (B1201201) conjugate (M12), isomers of an oxime metabolite (M13), and an amide (M14) nih.govepa.gov. Humans and dogs exhibited less complex metabolite profiles compared to rats nih.govepa.gov.

LC-MS/MS, a tandem mass spectrometry technique, has also been employed for more detailed metabolite profiling, allowing for the detection of reactive intermediates through the identification of glutathione adducts google.comresearchgate.net. This method involves incubating the drug candidate with a metabolizing enzyme system and glutathione, then detecting the resulting conjugates google.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites

NMR spectroscopy plays a vital role in conclusively determining the chemical structures of isolated metabolites. High-field NMR, often coupled with LC/NMR, has been used for the complete structural elucidation of DPC 423 metabolites, particularly unusual conjugates researchgate.netnih.govacs.orgnih.govresearchgate.net.

For instance, LC/MS and high-field NMR were instrumental in determining the structure of a unique glutathione (GSH) conjugate isolated from the bile of rats dosed with DPC 423 researchgate.netacs.orgnih.gov. This adduct was initially isolated with an inconclusive structure, and NMR provided the detailed structural information needed for identification researchgate.netacs.orgnih.gov. Studies using similar GSH adducts of structural analogues of DPC 423, such as DPC 602, also employed spectroscopy, including HMBC NMR, to confirm structural assignments and fragmentation pathways researchgate.netacs.orgnih.gov.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification in Research Samples

HPLC is a standard technique used to assess the purity of DPC 423 and quantify its concentration in various research samples, such as plasma medkoo.comgoogleapis.comgoogle.comacs.orgacs.org. Ensuring high purity is critical for accurate research findings. Reports indicate that highly pure forms of DPC 423 have been achieved, with HPLC purity typically at least 95%, and preferably higher google.comadooq.com.

HPLC methods, often coupled with mass spectrometry (LC/MS), have been developed and validated for the determination of DPC 423 in biological matrices like rat and dog plasma medkoo.com. These methods are essential for pharmacokinetic studies, allowing researchers to measure drug levels over time.

Radiolabeled Compound Studies in Metabolic Research

Radiolabeled compounds, such as those labeled with 14C, are valuable tools in metabolic research to trace the absorption, distribution, metabolism, and excretion (ADME) of a compound researchgate.netnzdr.ru. While the provided search results specifically mention the use of radiolabeled tracers in drug development for assessing covalent binding to macromolecules, they also reference studies on the disposition and metabolism of radiolabeled compounds in general researchgate.netnzdr.ru. Although a specific study detailing the use of radiolabeled DPC 423 was not prominently featured in the search results, the methodology is highly relevant for comprehensively understanding the metabolic fate of drug candidates like DPC 423, particularly in identifying and characterizing metabolites and assessing mass balance.

In Vitro Assay Development for Factor Xa Activity Measurement

DPC 423 is known as a potent and selective inhibitor of blood coagulation factor Xa researchgate.nethodoodo.comacs.orgmedkoo.com. Therefore, in vitro assays to measure Factor Xa activity are crucial for evaluating the compound's potency and selectivity. Chromogenic assays are commonly used for this purpose imrpress.comnih.gov.

Research findings demonstrate that DPC 423 inhibits human FXa with a Ki value of 0.15 nM imrpress.commedchemexpress.com. These in vitro assays are used to determine the inhibitory constant (Ki) and assess the selectivity of DPC 423 against other coagulation proteases like thrombin imrpress.comnih.gov. The ex vivo anti-FXa activity, determined using chromogenic assays, has been shown to correlate significantly with the antithrombotic effect of DPC 423 in animal models medkoo.comimrpress.comnih.gov.

Data from in vitro Factor Xa activity measurements highlight the potency and selectivity of DPC 423. For example:

EnzymeInhibition Constant (Ki) for DPC 423
Human Factor Xa0.15 nM imrpress.commedchemexpress.com
Human Thrombin6000 nM imrpress.com

Note: The table above is a representation of data discussed in the text. In an interactive format, this would be a sortable and searchable table.

This data demonstrates DPC 423's high selectivity for Factor Xa over thrombin, a key characteristic for a targeted anticoagulant.

Computational and in Silico Studies of Dpc 423

Molecular Dynamics Simulations of DPC 423-Factor Xa Interactions

Molecular Dynamics (MD) simulations have been a key tool for understanding the dynamic behavior of how inhibitors like DPC 423 bind to the active site of Factor Xa. While specific studies focusing exclusively on the DPC 423-FXa complex are not extensively detailed in the public literature, the compound has been included in broader MD simulation studies that aim to understand the principles of FXa inhibition and selectivity against related proteases like Factor IXa. mdpi.comnih.gov

These simulations provide a time-resolved view of the protein-ligand complex, revealing critical information that static models like crystal structures cannot. The general protocol for such simulations involves placing the ligand (DPC 423) into the active site of FXa within a simulated physiological environment (a water box with appropriate ions). The system's trajectory is then calculated over a significant timescale, often hundreds of nanoseconds, using force fields that approximate molecular mechanics. mdpi.com

Analysis of these trajectories for FXa inhibitors offers several key insights:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and key protein residues is monitored to assess the stability of the binding pose over time. A stable RMSD suggests a strong and persistent interaction.

Interaction Fingerprints: MD simulations allow for the analysis of contact frequencies between the inhibitor and amino acid residues in the binding pocket. This helps to identify which interactions (e.g., hydrogen bonds, hydrophobic contacts) are most persistent and crucial for binding affinity. nih.gov For FXa inhibitors, interactions with residues in the S1 and S4 pockets are particularly important. researchgate.net

Conformational Changes: These simulations can reveal subtle conformational changes in both the inhibitor and the enzyme upon binding, highlighting the flexibility and adaptability of the active site. nih.gov This dynamic analysis is crucial for understanding the basis of an inhibitor's potency and selectivity. mdpi.comnih.gov

Simulation ParameterTypical Implementation in FXa StudiesPurpose
SoftwareGROMACS, AMBERTo run the molecular dynamics simulation engine.
Force FieldCHARMM36, AMBER FF14SBTo define the potential energy function of the system.
Simulation Time100 - 600 nsTo allow for sufficient sampling of molecular motions and interactions. mdpi.com
Analysis MetricsRMSD, RMSF, Hydrogen Bonds, Contact FrequencyTo quantify the stability, flexibility, and nature of the protein-ligand interactions. nih.gov

Pharmacophore Modeling for Factor Xa Inhibition

Pharmacophore modeling is a cornerstone of ligand-based drug design that was instrumental in understanding the requirements for potent FXa inhibition. A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. DPC 423 was utilized as a reference compound in studies aimed at defining the pharmacophoric criteria for selective FXa inhibitors. mdpi.com

These models are typically generated by superimposing a set of active molecules and extracting their common chemical features. For Factor Xa inhibitors, the resulting pharmacophore models consistently highlight several key features required for high-affinity binding, which are exemplified by the structure of DPC 423: mdpi.com

Aromatic/Hydrophobic Group: An aromatic moiety that occupies the S4 specificity pocket of FXa. This pocket is lined with aromatic residues (Tyr99, Phe174, Trp215), making it favorable for hydrophobic and pi-pi stacking interactions. researchgate.net In DPC 423, the fluorinated biphenyl-sulfonyl group serves this function.

Hydrogen Bond Acceptor/Donor: Specific hydrogen bonding patterns are crucial for anchoring the inhibitor within the active site. The pyrazole (B372694) core and carboxamide linker of DPC 423 provide key hydrogen bond acceptors and donors that interact with the protein backbone.

Positively Ionizable/Cationic Group: While DPC 423 was designed to have a less basic P1 moiety than its predecessors, the benzylamine (B48309) group still interacts with the anionic S1 pocket, which is characterized by the key residue Asp189. acs.orgnih.gov

Studies comparing FXa and FIXa inhibitors have used pharmacophore models to pinpoint features that drive selectivity. mdpi.com For FXa, models often include a combination of aromatic, hydrophobic, and hydrogen bond acceptor features arranged in a specific spatial orientation that complements the enzyme's active site. mdpi.com

Pharmacophoric FeatureDescriptionCorresponding Moiety in DPC 423
Aromatic RingOccupies the aromatic S4 pocketFluorobiphenyl group
Hydrophobic GroupMakes van der Waals contacts within the active siteTrifluoromethyl group, biphenyl (B1667301) system
Hydrogen Bond AcceptorAccepts a hydrogen bond from active site residues (e.g., Gly219)Carboxamide oxygen, pyrazole nitrogens, sulfonyl oxygens
Hydrogen Bond DonorDonates a hydrogen bond to active site residuesCarboxamide N-H
Cationic/Basic GroupForms a key salt bridge interaction in the S1 pocket with Asp189Aminomethylphenyl group (benzylamine)

Quantitative Structure-Activity Relationship (QSAR) Analysis for DPC 423 Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the variation in the biological activity of a series of compounds with changes in their physicochemical properties, represented by molecular descriptors. The development of DPC 423 from its precursors was a direct result of meticulous structure-activity relationship (SAR) optimization. acs.orgnih.gov

Dataset Assembly: A series of analogues (e.g., pyrazole derivatives) with a range of measured inhibitory activities (IC50 or Ki) against FXa is compiled. researcher.life

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors derived from the molecule's conformation (e.g., steric and electrostatic fields in CoMFA). researcher.lifeajchem-a.com

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the biological activity. ajchem-a.compharmacophorejournal.com

Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., cross-validation Q²) and external validation (predicting the activity of a test set of molecules not used in model generation). ajchem-a.com

These QSAR models provide a quantitative framework for understanding SAR, allowing researchers to predict the potency of newly designed analogues and prioritize which compounds to synthesize. vietnamjournal.ru

QSAR ParameterDescriptionAcceptable Value
R² (Correlation Coefficient)Measures how well the model fits the training set data.> 0.6
Q² (Cross-Validated R²)Measures the internal predictive ability of the model.> 0.5
R²_pred (External R²)Measures the model's ability to predict the activity of an external test set.> 0.6

In Silico Prediction of Metabolic Soft Spots in DPC 423

A critical aspect of drug development is understanding a compound's metabolic stability. In silico tools are frequently used in early discovery to predict which parts of a molecule are most susceptible to metabolism by enzymes like the Cytochrome P450 (CYP) family. This allows chemists to proactively modify these "metabolic soft spots" to improve the compound's half-life and oral bioavailability.

For DPC 423, in silico predictions combined with experimental validation identified a key metabolic liability. medkoo.com It was postulated and later confirmed that the benzylamine moiety of DPC 423 and its analogues is a primary metabolic soft spot. medkoo.com The predicted metabolic pathway involves several steps:

The benzylamine is first oxidized to a hydroxylamine (B1172632) intermediate.

This hydroxylamine is subsequently converted to a nitroso intermediate.

The nitroso compound then rearranges to form an aldoxime.

This aldoxime is a substrate for further P450-mediated metabolism, leading to a reactive intermediate that can be trapped by glutathione (B108866) (GSH). medkoo.com

In vitro studies using rat liver microsomes confirmed this pathway and identified the specific enzymes responsible for the initial oxidation steps as CYP3A1/2. medkoo.com This detailed understanding, enabled by in silico prediction, is invaluable for designing next-generation inhibitors with improved metabolic stability by modifying or protecting the identified soft spot.

Metabolic StepIntermediate FormedMediating Enzyme Family (Predicted/Confirmed)
1. Initial OxidationHydroxylamineCytochrome P450 (CYP3A1/2 in rats) medkoo.com
2. Further OxidationNitroso IntermediateCytochrome P450 (CYP3A1/2 in rats) medkoo.com
3. RearrangementAldoximeSpontaneous
4. Final MetabolismReactive Intermediate (GSH-trappable)Cytochrome P450 (CYP3A1/2 in rats) medkoo.com

Cheminformatics Applications in DPC 423 Research

Cheminformatics encompasses a wide range of computational techniques that use information technology to solve problems in chemistry, with a major application in drug discovery. The research and development of DPC 423 is a prime example of how a suite of cheminformatics tools can guide a drug discovery program.

The application of cheminformatics in DPC 423 research can be seen as a holistic process:

Virtual Screening and Hit Identification: Large chemical databases can be filtered and searched using computational methods like molecular docking or pharmacophore-based screening to identify initial hit compounds that have the potential to bind to a target like FXa. nih.gov

Lead Optimization (Hit-to-Lead): Once initial hits are found, cheminformatics plays a crucial role in optimizing them for potency, selectivity, and drug-like properties. As seen with DPC 423, QSAR and molecular modeling are used to understand the structure-activity relationships, guiding the synthesis of more effective analogues. acs.orgnih.gov The evolution from SN-429 to DPC 423 by modifying the P1 group is a direct result of this process. nih.gov

Understanding Binding Modes: Molecular docking and MD simulations provide detailed, atom-level views of how inhibitors like DPC 423 interact with the FXa active site. mdpi.comresearchgate.net This structural understanding is essential for rational drug design, helping chemists to design modifications that enhance favorable interactions or disrupt unfavorable ones.

ADMET Prediction: In silico tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are vital. As demonstrated by the identification of the metabolic soft spot on the benzylamine moiety of DPC 423, these tools can forecast metabolic liabilities before resource-intensive experimental studies are conducted, thereby accelerating the design of more stable and bioavailable drugs. medkoo.com

Collectively, these cheminformatics applications create an efficient feedback loop in drug discovery, where computational predictions guide experimental work, and the resulting experimental data is used to refine the computational models, ultimately leading to the discovery of optimized clinical candidates like DPC 423.

Future Research Directions and Theoretical Applications of Dpc 423 Knowledge

Exploration of Novel Therapeutic Targets Based on Factor Xa Inhibition Principles

The success in designing DPC 423 as a potent and selective FXa inhibitor highlights the potential of targeting this enzyme for antithrombotic therapy scilit.com. Future research can leverage the structural insights and binding mechanisms elucidated for DPC 423 to explore novel therapeutic targets within the coagulation cascade or related pathways. This could involve identifying other proteases or factors that interact with or are regulated by FXa activity, which, if modulated, could offer alternative strategies for preventing or treating thrombosis with potentially improved efficacy or safety profiles acs.org. The detailed understanding of how DPC 423 interacts with the active site and specific pockets of FXa (such as the S1 and S4 pockets) acs.org can guide the in silico design and synthesis of compounds targeting these or similar sites in related enzymes.

Design and Synthesis of Next-Generation Factor Xa Inhibitors Informed by DPC 423 Research

The structural features of DPC 423, including its pyrazole (B372694) core and specific substituents, contributed to its potency and oral bioavailability as a FXa inhibitor ontosight.aiscilit.com. The challenges encountered during its development, while not detailed here regarding safety or dosage, likely provided valuable data on the properties required for successful oral anticoagulants. Future research can utilize the structure-activity relationship (SAR) data generated during the discovery and preclinical evaluation of DPC 423 to design and synthesize next-generation FXa inhibitors capes.gov.brnih.gov. This involves modifying the core structure or substituents of DPC 423 and its analogs to optimize potency, selectivity, pharmacokinetic properties, and potentially explore different binding modes or allosteric inhibition strategies. The goal is to develop compounds with improved therapeutic profiles compared to existing or previous FXa inhibitors researchgate.net.

Application of DPC 423 as a Research Tool in Coagulation Biology

Despite its discontinued (B1498344) clinical development, DPC 423 remains a valuable research tool for studying Factor Xa and the coagulation cascade. Its known potency and selectivity for FXa make it useful for in vitro and ex vivo studies to investigate the role of FXa in various physiological and pathological processes scilit.com. Researchers can use DPC 423 to selectively inhibit FXa activity in cellular assays, isolated plasma, or animal models to dissect the downstream effects of FXa inhibition on thrombin generation, fibrin (B1330869) formation, and platelet activation scilit.comresearchgate.net. This can contribute to a deeper understanding of coagulation biology, the interplay between different coagulation factors, and the mechanisms underlying thrombotic disorders savemyexams.com. DPC 423 can also serve as a reference compound when evaluating the potency and selectivity of newly synthesized FXa inhibitors in research settings scilit.com.

Understanding of Benzylamine (B48309) Metabolism Beyond DPC 423 Context

The metabolic disposition of DPC 423, particularly the complex pathways involving its benzylamine moiety, provided significant insights into the biotransformation of this functional group acs.orghodoodo.comnih.govresearchgate.net. The characterization of unusual metabolites, such as aldoximes and glutamate (B1630785) conjugates, and the identification of enzymes involved (e.g., CYP3A1/2, gamma-glutamyltranspeptidase) acs.orghodoodo.comnih.gov have broader implications for understanding the metabolism of other drug candidates and compounds containing benzylamine structures. Future research can build upon this knowledge to predict the metabolic fate of novel compounds with similar moieties, potentially identifying potential liabilities early in the drug discovery process. This understanding can also inform the design of metabolically stable benzylamine-containing drugs or guide the interpretation of preclinical and clinical pharmacokinetic data for such compounds.

Advancements in Preclinical Modeling of Thrombotic Disorders Using DPC 423 as a Prototype

Preclinical models are crucial for evaluating the efficacy of potential antithrombotic agents nih.gov. DPC 423 was evaluated in various animal models of thrombosis, such as rabbit and rat arteriovenous shunt thrombosis models, demonstrating antithrombotic effects scilit.comresearchgate.net. The data obtained from these studies, including the doses and plasma concentrations required for efficacy, contribute to the understanding of how to design and interpret studies in preclinical models scilit.comnih.gov. Future research can utilize DPC 423 as a prototype compound to refine existing animal models or develop new ones that better mimic specific aspects of human thrombotic diseases frontiersin.org. Understanding the pharmacokinetics and pharmacodynamics of DPC 423 in these models can help establish appropriate dosing regimens and endpoints for evaluating novel FXa inhibitors or other antithrombotic agents nih.gov. Furthermore, comparing the efficacy and metabolic profiles of new compounds to those of DPC 423 in standardized preclinical models can aid in their prioritization for further development.

Here is a summary of some preclinical findings for DPC 423 in animal models:

ModelSpeciesIC₅₀ (nM)
Arteriovenous Shunt ThrombosisRabbit150
Arteriovenous Shunt ThrombosisRat470

Data derived from search result scilit.com.

These IC₅₀ values represent the inhibitory concentration at which DPC 423 was effective in reducing thrombus formation in these specific models. scilit.com

Q & A

Basic Research Questions

Q. How can DPC 423 be integrated into experimental design to enhance data reproducibility?

  • Methodological Answer : Incorporate DPC 423 during the planning phase by defining clear objectives aligned with its capabilities (e.g., large-scale data harmonization or biospecimen tracking). Use systematic frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. Ensure compatibility with existing workflows by mapping data inputs/outputs and validating protocols through pilot studies .

Q. What types of data formats and standards are compatible with DPC 423 for cross-platform interoperability?

  • Methodological Answer : Prioritize FAIR (Findable, Accessible, Interoperable, Reusable) principles. DPC 423 supports structured formats like JSON-LD for metadata and CSV/TSV for tabular data. Validate compatibility using tools such as Schema.org or domain-specific ontologies. Document data transformations to ensure seamless integration with downstream platforms (e.g., Galaxy for genomics or REDCap for clinical data) .

Q. How can researchers ensure data quality when using DPC 423 for multi-institutional collaborations?

  • Methodological Answer : Implement standardized quality control (QC) pipelines, including automated checks for missing values, outliers, and metadata consistency. Use version-controlled workflows (e.g., Git or DVC) to track changes. Conduct inter-lab calibration studies to resolve discrepancies in data collection protocols .

Advanced Research Questions

Q. What strategies resolve data contradictions in longitudinal studies processed through DPC 423?

  • Methodological Answer : Apply mixed-methods triangulation:

Quantitative : Use statistical tests (e.g., ANOVA or time-series decomposition) to identify temporal biases.

Qualitative : Conduct root-cause analysis via stakeholder interviews to uncover procedural inconsistencies.
Leverage DPC 423’s visualization tools to map conflicting data points and iteratively refine hypotheses .

Q. How can DPC 423 facilitate predictive modeling in heterogeneous datasets with missing variables?

  • Methodological Answer : Employ machine learning imputation techniques (e.g., MICE or k-NN) within DPC 423’s computational environment. Validate models using cross-validation and sensitivity analysis. For high-dimensional data, apply dimensionality reduction (e.g., PCA or UMAP) to identify latent patterns. Document assumptions and limitations in metadata to guide interpretation .

Q. What frameworks support ethical and reproducible metadata annotation in DPC 423-driven studies?

  • Methodological Answer : Adopt modular annotation templates aligned with regulatory standards (e.g., GDPR or HIPAA). Use controlled vocabularies (e.g., SNOMED-CT for clinical terms) to minimize ambiguity. For reproducibility, embed provenance metadata (e.g., PREMIS) to track data lineage, including tool versions and parameter settings .

Methodological Best Practices

  • For Experimental Design : Align research questions with DPC 423’s analytical strengths using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • For Data Analysis : Combine exploratory data analysis (EDA) with hypothesis-driven approaches. Use DPC 423’s API to automate repetitive tasks (e.g., batch processing) .
  • For Contradiction Handling : Apply counterfactual analysis to test alternative hypotheses and refine data collection protocols .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.